

An In-depth Technical Guide to the Physicochemical Properties of Desquinoliny Lenvatinib

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Compound of Interest

Compound Name: 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Cat. No.: B1322968

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Abstract

Desquinoliny Lenvatinib, with the IUPAC name N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea, is a significant intermediate and metabolite of Lenvatinib, a multi-kinase inhibitor used in cancer therapy. A thorough understanding of its physicochemical properties is crucial for its synthesis, purification, and analysis in drug metabolism and pharmacokinetic studies. This guide provides a comprehensive overview of the known physicochemical characteristics of Desquinoliny Lenvatinib, details standard experimental protocols for their determination, and illustrates its position in the metabolic pathway of Lenvatinib.

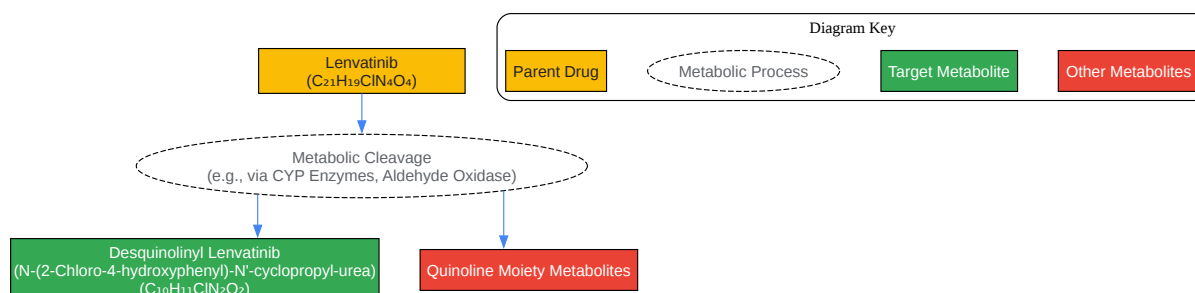
Core Physicochemical Properties

The fundamental physicochemical properties of Desquinoliny Lenvatinib are summarized in the table below, providing a quantitative snapshot of its chemical and physical characteristics.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₁ ClN ₂ O ₂	[1]
Molecular Weight	226.66 g/mol	[1]
CAS Number	796848-79-8	[1]
IUPAC Name	N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea	[1]
Appearance	White to Off-White/Light Beige Solid Powder	[2][3]
Boiling Point (Predicted)	364.6 ± 42.0 °C at 760 mmHg	[2][3]
Density (Predicted)	1.4 ± 0.1 g/cm ³	[2][3]
Flash Point (Predicted)	174.3 ± 27.9 °C	[2][3]
pKa (Predicted)	9.37 ± 0.31	[3]
LogP (Predicted)	1.56	[2][3]
Solubility	Slightly soluble in DMSO and Methanol	[3]
Storage Condition	Refrigerator (2-8°C) for long-term storage	[1]
Purity (by HPLC)	≥98.0% - 99.52%	[1][2]

Metabolic Pathway of Lenvatinib

Desquinolinyll Lenvatinib is a known metabolite of Lenvatinib. The metabolic transformation of Lenvatinib is complex, involving several enzymatic pathways. The primary routes of metabolism include oxidation by cytochrome P450 enzymes (CYP3A) and aldehyde oxidase, as well as non-enzymatic processes.[4] The formation of Desquinolinyll Lenvatinib involves the cleavage of the ether linkage that connects the quinoline and phenylurea moieties of the parent drug.



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Caption: Simplified metabolic pathway of Lenvatinib to Desquinoliny Lenvatinib.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining the key physicochemical properties of pharmaceutical compounds like Desquinoliny Lenvatinib.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial indicator of purity.^[5]

- Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.
- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and the solid sample.^[1]

- Procedure:
 - A small amount of the dry, finely powdered Desquinolinyi Lenvatinib is packed into a capillary tube to a height of 1-2 mm.[\[5\]](#)
 - The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[\[1\]](#)
 - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
 - The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[\[1\]](#)
 - The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

- Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the inflection point of the resulting titration curve.[\[6\]](#)
- Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, and standard solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).[\[6\]](#)
- Procedure:
 - A known concentration of Desquinolinyi Lenvatinib is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).[\[6\]](#)
 - The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

- The solution is titrated with a standard solution of NaOH (if the compound is acidic) or HCl (if basic), added in small, precise increments.
- The pH is recorded after each addition, allowing the reading to stabilize.
- The titration is continued past the equivalence point.
- A graph of pH versus the volume of titrant added is plotted. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[6]

Determination of Partition Coefficient (LogP) - Shake Flask Method (OECD 107)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is an indicator of a drug's lipophilicity.

- Principle: The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.[7]
- Apparatus: Centrifuge, shaker, analytical balance, volumetric flasks, and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).[7]
- Procedure:
 - Prepare a stock solution of Desquolinyl Lenvatinib in either n-octanol or water.
 - In a centrifuge tube, combine known volumes of n-octanol and water (pre-saturated with each other).
 - Add a small amount of the stock solution to the two-phase system. The total concentration should not exceed 0.01 mol/L in either phase.[8]
 - The mixture is agitated until equilibrium is reached (a minimum of 5 minutes of vigorous shaking is recommended).[8]
 - The two phases are separated by centrifugation.[7]

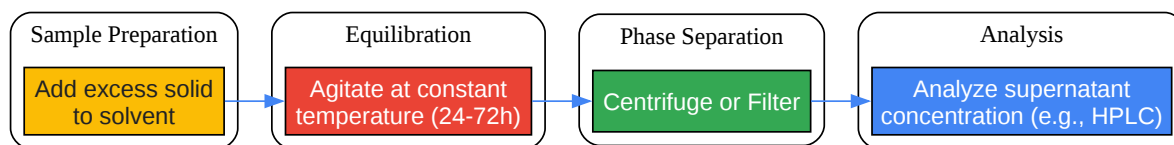
- The concentration of Desquinoliny Lenvatinib in each phase is determined using a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[8]

Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

- Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[9]
- Apparatus: Constant temperature shaker bath, centrifuge or filtration apparatus, analytical balance, and an analytical instrument for concentration measurement.[9]
- Procedure:
 - An excess amount of solid Desquinoliny Lenvatinib is added to a vial containing the solvent of interest (e.g., water, buffer at a specific pH, ethanol).
 - The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated until equilibrium is achieved (typically 24-72 hours).[9]
 - The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.[9]
 - An aliquot of the clear supernatant is carefully removed and diluted as necessary.
 - The concentration of the dissolved compound in the diluted solution is determined by a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
 - The solubility is reported in units such as mg/mL or mol/L.

The following workflow illustrates the general process for determining the equilibrium solubility of a compound.



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Caption: General workflow for equilibrium solubility determination.

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